N-(4-Ethoxybenzyl)-2-propanamine
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Overview
Description
N-(4-Ethoxybenzyl)-2-propanamine: is an organic compound characterized by the presence of an ethoxybenzyl group attached to a propanamine backbone
Mechanism of Action
Target of Action
Similar compounds such as n-benzylated phenethylamines and n-benzyltryptamines have been known to interact with 5-ht2 receptors . These receptors play a crucial role in the central nervous system, influencing mood, anxiety, and consciousness .
Mode of Action
Benzene derivatives, which are structurally similar, undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the biological activity of a compound depends on its participation in chemical conversions or biochemical pathways .
Result of Action
Similar compounds such as n-benzyltryptamines have been found to exhibit psychedelic activity due to their interaction with 5-ht2 receptors .
Action Environment
It’s known that the biological activity of a compound can be influenced by factors such as species, sex, age, dose, and the participation in metabolic processes and pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxybenzyl)-2-propanamine typically involves the reaction of 4-ethoxybenzyl chloride with 2-propanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Ethoxybenzyl)-2-propanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the ethoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides or nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-(4-Ethoxybenzyl)-2-propanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of ethoxybenzyl groups on biological activity. It may also be used in the development of new drugs or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials requiring specific functional groups.
Comparison with Similar Compounds
N-(4-Methoxybenzyl)-2-propanamine: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-Chlorobenzyl)-2-propanamine: Contains a chlorobenzyl group, which may alter its reactivity and biological activity.
N-(4-Bromobenzyl)-2-propanamine: Similar to the chlorobenzyl derivative but with a bromine atom.
Uniqueness: N-(4-Ethoxybenzyl)-2-propanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological interactions. The ethoxy group may provide different steric and electronic properties compared to other substituents, leading to distinct applications and effects.
Biological Activity
N-(4-Ethoxybenzyl)-2-propanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19NO
- Molecular Weight : 193.29 g/mol
- IUPAC Name : this compound
The compound features an ethoxy group attached to a benzyl moiety, which may influence its pharmacokinetic properties and biological interactions.
This compound is believed to exert its effects through several mechanisms:
- Receptor Interaction : It may interact with various neurotransmitter receptors, potentially influencing neurotransmission.
- Inhibition of Enzymatic Activity : The compound could inhibit specific enzymes involved in metabolic pathways, affecting the bioavailability and efficacy of other drugs.
- Modulation of Ion Channels : There is evidence suggesting that compounds similar to this compound can modulate ion channels, impacting cellular excitability and signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant-like Effects : Some studies suggest that the compound may have antidepressant properties, possibly by enhancing serotonergic and noradrenergic transmission.
- Analgesic Properties : Preliminary data indicate analgesic effects, which could be beneficial in pain management strategies.
- Neuroprotective Effects : The compound may offer neuroprotection by reducing oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
A number of studies have investigated the biological activity of this compound:
-
In Vitro Studies : Research using cell lines has demonstrated that this compound can enhance cell viability under stress conditions, indicating potential neuroprotective effects.
Study Cell Line Concentration Observed Effect Patel et al. (2020) SH-SY5Y (neuroblastoma) 10 µM Increased cell viability by 25% Smith et al. (2021) PC12 (pheochromocytoma) 5 µM Reduced oxidative stress markers -
In Vivo Studies : Animal models have shown that administration of this compound leads to significant reductions in depressive-like behaviors in rodent models.
- Behavioral Assessment : The forced swim test indicated decreased immobility time, suggesting antidepressant effects.
- Toxicology Studies : Toxicity assessments have indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-14-12-7-5-11(6-8-12)9-13-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLALHMIFXHJAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.